[4-(3-Fluoropropoxy)phenyl]methanol
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Overview
Description
[4-(3-Fluoropropoxy)phenyl]methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by a phenyl ring substituted with a fluoropropoxy group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Fluoropropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Fluoropropoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: 4-(3-Fluoropropoxy)benzaldehyde or 4-(3-Fluoropropoxy)benzoic acid.
Reduction: 4-(3-Fluoropropoxy)phenylmethane.
Substitution: Products depend on the nucleophile used, such as 4-(3-Azidopropoxy)phenylmethanol or 4-(3-Thiocyanatopropoxy)phenylmethanol.
Scientific Research Applications
[4-(3-Fluoropropoxy)phenyl]methanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(3-Fluoropropoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The fluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropoxy)phenylmethanol
- 4-(3-Bromopropoxy)phenylmethanol
- 4-(3-Methoxypropoxy)phenylmethanol
Uniqueness
[4-(3-Fluoropropoxy)phenyl]methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
[4-(3-fluoropropoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLWPIJNZZKLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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